3-chloro-6-(trifluoromethyl)phthalic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

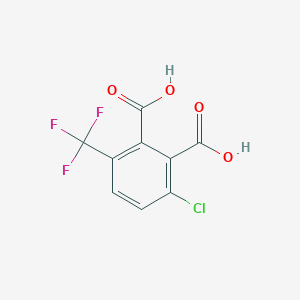

3-chloro-6-(trifluoromethyl)phthalic acid is an aromatic compound with the molecular formula C9H4ClF3O4 It contains a six-membered benzene ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position Additionally, it has two carboxylic acid groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(trifluoromethyl)phthalic acid typically involves the chlorination and trifluoromethylation of phthalic acid derivatives. One common method includes the following steps:

Chlorination: Phthalic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the desired position.

Trifluoromethylation: The chlorinated phthalic acid is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate, to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-6-(trifluoromethyl)phthalic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Esterification: Alcohols like methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of carboxylic acids.

Major Products

Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Esterification: Methyl or ethyl esters of this compound.

Reduction: Corresponding alcohols derived from the reduction of carboxylic acid groups.

Wissenschaftliche Forschungsanwendungen

3-chloro-6-(trifluoromethyl)phthalic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound can be used in the development of pharmaceuticals, particularly those requiring aromatic carboxylic acids.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-chloro-6-(trifluoromethyl)phthalic acid depends on its specific application. In general, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The chlorine atom and carboxylic acid groups can participate in various interactions with biological targets, influencing the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-chloro-6-methylphthalic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

3-chloro-6-nitrophthalic acid: Contains a nitro group instead of a trifluoromethyl group.

3-chloro-6-bromophthalic acid: Substituted with a bromine atom instead of a trifluoromethyl group.

Uniqueness

3-chloro-6-(trifluoromethyl)phthalic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s electron-withdrawing ability, lipophilicity, and metabolic stability, making it a valuable building block in various applications.

Biologische Aktivität

3-Chloro-6-(trifluoromethyl)phthalic acid is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, and discusses its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound is characterized by a phthalic acid backbone with a chlorine atom at position 3 and a trifluoromethyl group at position 6. This unique combination of substituents influences its biological activity, particularly through electronic effects and steric hindrance.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study on related compounds showed that trifluoromethyl substitutions generally enhance antibacterial activity due to increased lipophilicity and electronic interactions with bacterial membranes . The minimum inhibitory concentration (MIC) values for derivatives of this compound were reported to be effective against various strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8.0 | E. coli |

| Trifluoromethyl-substituted analog | 4.88 | B. mycoides |

| Another derivative | 22.4 | PACA2 (cancer cell line) |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it was shown to down-regulate genes associated with tumor growth such as EGFR and KRAS in lung cancer cells .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 22.4 | Down-regulation of EGFR and KRAS |

| HCT116 | 17.8 | Induction of apoptosis |

| HePG2 | 12.4 | Modulation of cell cycle regulators |

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of phthalic acid derivatives. Studies suggest that the electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid moiety, thereby improving its interaction with biological targets .

Key Findings:

- Trifluoromethyl Group: Enhances lipophilicity and biological activity.

- Chlorine Substitution: Modulates electronic properties, affecting binding affinity to targets.

Case Studies

- Antibacterial Efficacy : A comparative study on various phthalic acid derivatives highlighted that those with trifluoromethyl substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts .

- Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines, compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis, with IC50 values lower than those observed for established chemotherapeutics like Doxorubicin .

Eigenschaften

IUPAC Name |

3-chloro-6-(trifluoromethyl)phthalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3O4/c10-4-2-1-3(9(11,12)13)5(7(14)15)6(4)8(16)17/h1-2H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNPWBMRFHFLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.